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Introduction
Caltractin, also known as centrin, is a highly conserved, calcium-binding protein belonging to

the EF-hand superfamily.[1] It is a crucial component of the centrosome and plays a

fundamental role in microtubule-organizing center structure and function, including centriole

duplication.[2][3] Given its central role in cell division, identifying the binding partners of

caltractin is essential for understanding its regulatory mechanisms and signaling pathways.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate a target

protein, referred to as the "bait," along with its interacting proteins, known as the "prey," from a

cell lysate.[4] This protocol provides a detailed methodology for performing Co-IP to identify

novel binding partners of caltractin, with special considerations for the calcium-dependent

nature of its interactions.

Principle of Co-Immunoprecipitation
The Co-IP procedure involves lysing cells under non-denaturing conditions to maintain native

protein complexes. A specific antibody targeting the bait protein (caltractin) is added to the cell

lysate to form an immune complex. This complex is then captured on a solid-phase support,

typically Protein A/G beads. After a series of washes to remove non-specifically bound proteins,

the bait protein and its interacting partners are eluted from the beads. The eluted proteins can

then be identified by downstream applications such as Western blotting or mass spectrometry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1168705?utm_src=pdf-interest
https://www.benchchem.com/product/b1168705?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12842464/
https://www.merckmillipore.com/MY/en/product/Anti-Centrin-Antibody-clone-20H5,MM_NF-04-1624
https://www.sigmaaldrich.com/KR/ko/product/mm/041624
https://www.benchchem.com/product/b1168705?utm_src=pdf-body
https://www.antibodiesinc.com/pages/co-immunoprecipitation
https://www.benchchem.com/product/b1168705?utm_src=pdf-body
https://www.benchchem.com/product/b1168705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Sample Preparation Immunoprecipitation Washing & Elution

Downstream Analysis

1. Cell Culture 2. Cell Lysis
(Ca2+ containing buffer) 3. Lysate Pre-Clearing 4. Antibody Incubation

(Anti-Caltractin Ab)
5. Bead Capture

(Protein A/G Beads) 6. Washing Steps 7. Elution

Western Blot

Mass Spectrometry

Click to download full resolution via product page

Caption: Workflow for the co-immunoprecipitation of caltractin and its binding partners.

Materials and Reagents
Table 1: Reagents and Buffers for Caltractin Co-IP
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Reagent/Buffer Component Concentration Notes

Lysis Buffer (Ca2+-

containing)
Tris-HCl, pH 7.4 50 mM Maintains pH.

NaCl 150 mM
Provides physiological

salt concentration.

NP-40 or Triton X-100 1% (v/v)
Non-ionic detergent

for gentle cell lysis.

CaCl₂ 1 mM

Crucial for stabilizing

Ca²⁺-dependent

interactions. May

require optimization

(0.1-2 mM).

Protease Inhibitor

Cocktail
1X

Prevents protein

degradation. Add

fresh before use.

Phosphatase Inhibitor

Cocktail
1X

Prevents

dephosphorylation.

Add fresh before use.

Wash Buffer Tris-HCl, pH 7.4 50 mM

NaCl 150 mM

Salt concentration can

be increased (up to

500 mM) for higher

stringency washes.

NP-40 or Triton X-100 0.1% (v/v)

CaCl₂ 1 mM

Maintains the stability

of the protein

complex.

Elution Buffer

(Denaturing)

1X SDS-PAGE

Sample Buffer
-

For Western blot

analysis. Boils the

sample to dissociate

complexes.
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Elution Buffer (Non-

denaturing)
Glycine-HCl, pH 2.5 0.1 M

For functional assays

or mass spectrometry.

Requires immediate

neutralization with 1M

Tris-HCl, pH 8.5.

Antibodies
Anti-Caltractin/Centrin

Antibody

Manufacturer's

recommendation

Choose an antibody

validated for IP.

Examples: Anti-

Centrin Antibody,

clone 20H5 (Merck

Millipore)[2][3],

Centrin 2 (CETN2)

Polyclonal Antibody

(Biomatik)[5].

Isotype Control IgG
Same concentration

as primary Ab

Negative control to

assess non-specific

binding. Should be

from the same host

species as the primary

antibody.

Beads
Protein A/G Agarose

or Magnetic Beads

20-30 µL of slurry per

IP

The choice between

Protein A and G

depends on the host

species and isotype of

the primary antibody.

[6]

Detailed Protocol
Cell Lysate Preparation

Culture cells to approximately 80-90% confluency.

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

Lyse the cells by adding ice-cold Lysis Buffer (e.g., 1 mL per 10⁷ cells).
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Incubate on ice for 30 minutes with occasional gentle vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (protein lysate) to a pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

Bradford or BCA).

Pre-Clearing the Lysate (Optional but Recommended)
Pre-clearing reduces non-specific binding of proteins to the beads.

To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.

Incubate for 1 hour at 4°C on a rotator.

Centrifuge at 1,000 x g for 1 minute at 4°C.

Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

Immunoprecipitation (IP)
To the pre-cleared lysate, add the primary anti-caltractin antibody. The optimal amount

should be determined empirically but typically ranges from 1-5 µg per 1 mg of protein.

As a negative control, prepare a parallel sample with an equivalent concentration of a non-

specific isotype control IgG.

Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator.

Add 20-30 µL of pre-washed Protein A/G bead slurry to the mixture.

Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.

Washing
Washing steps are critical to remove non-specifically bound proteins.
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Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Carefully aspirate and discard the supernatant.

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

Repeat the centrifugation and resuspension steps for a total of 3-5 washes. For the final

wash, transfer the bead slurry to a new microfuge tube.

Elution
The elution method depends on the downstream application.

A. Denaturing Elution for Western Blotting:

After the final wash, remove all supernatant.

Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.

Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the

beads.

Centrifuge at 14,000 x g for 1 minute and collect the supernatant, which contains the eluted

proteins.

B. Non-Denaturing Elution for Mass Spectrometry or Functional Assays:

After the final wash, remove all supernatant.

Add 50-100 µL of Glycine-HCl (pH 2.5) and incubate for 10 minutes at room temperature

with gentle agitation.

Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube

containing 5-10 µL of 1M Tris-HCl (pH 8.5) to neutralize the pH.

Downstream Analysis
The eluted proteins are now ready for analysis.
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Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and

probe with antibodies against caltractin (to confirm successful pulldown) and potential

interacting partners.

Mass Spectrometry: Submit the eluate for proteomic analysis to identify a broad range of co-

immunoprecipitated proteins.

Controls and Optimization
Isotype Control: An essential negative control to differentiate specific antibody-antigen

interactions from non-specific binding to the beads or antibody.

Input Control: A small fraction of the cell lysate (before IP) should be run alongside the eluate

in the Western blot to verify the presence of the protein of interest in the starting material.

Calcium Concentration: The interaction of caltractin with its partners is often calcium-

dependent.[1] The optimal Ca²⁺ concentration in the lysis and wash buffers may need to be

determined empirically, typically within the range of 0.1-2 mM.

Lysis Buffer Stringency: The type and concentration of detergent can be adjusted. Milder

detergents (e.g., NP-40, Triton X-100) are used to preserve protein-protein interactions,

while harsher detergents (e.g., RIPA buffer) may disrupt weaker interactions.

Washing Stringency: The salt concentration (NaCl) in the wash buffer can be increased to

reduce background, but this may also disrupt weaker specific interactions.

By following this detailed protocol, researchers can effectively isolate caltractin and its

associated protein complexes, paving the way for the discovery of novel interaction partners

and a deeper understanding of its cellular functions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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